Edelfosine

Description

Properties

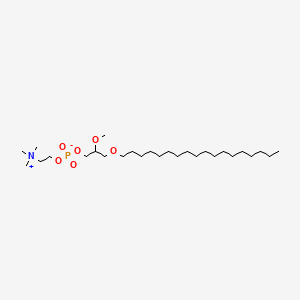

IUPAC Name |

(2-methoxy-3-octadecoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H58NO6P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-32-25-27(31-5)26-34-35(29,30)33-24-22-28(2,3)4/h27H,6-26H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHFRGQHAERHWKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H58NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9045766 | |

| Record name | Edelfosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

523.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70641-51-9, 65492-82-2 | |

| Record name | Edelfosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70641-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Edelfosine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070641519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC343649 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343649 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | EDELFOSINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=324368 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Edelfosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EDELFOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Y6SNA8L5S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Mechanisms of Action of Edelfosine

Cellular Membrane Interactions and Dynamics

Edelfosine (B1662340) integrates into the lipid bilayer of cellular membranes, leading to alterations in membrane organization and function plos.org.

Plasma Membrane as a Primary Target

The plasma membrane serves as a primary site of interaction for this compound upon entering the cell nih.gov. Studies indicate that this compound preferentially incorporates into the membranes of highly proliferating cells, including cancer cells, contributing to its selective cytotoxicity ebi.ac.ukplos.org.

Interaction with Lipid Rafts

A key aspect of this compound's mechanism involves its interaction with lipid rafts, which are cholesterol- and sphingolipid-rich microdomains within the plasma membrane ebi.ac.ukmdpi.comresearchgate.net. This compound accumulates in these domains in various cancer cell types mdpi.comnih.gov.

Reorganization and Remodeling of Lipid Microdomains

This compound induces a reorganization and remodeling of lipid rafts. This involves altering the protein content of these domains, leading to the translocation of specific proteins into or out of rafts ashpublications.org. For instance, this compound promotes the recruitment of death receptors, such as Fas/CD95, DR4, and DR5, along with downstream signaling molecules like FADD and procaspase-8, into lipid rafts in hematological cancer cells mdpi.comashpublications.org. This clustering of apoptotic signaling molecules within rafts is crucial for initiating the extrinsic pathway of apoptosis ashpublications.org.

Data on the differential recruitment of apoptotic molecules by this compound compared to other alkylphospholipids like perifosine (B1684339) highlights this compound's potency in this regard. ashpublications.org

| Molecule | This compound Treatment | Perifosine Treatment |

|---|---|---|

| Fas/CD95 | Almost complete translocation into lipid rafts ashpublications.org | Translocation into lipid rafts ashpublications.org |

| DR4 | Translocation into lipid rafts ashpublications.org | Translocation into lipid rafts ashpublications.org |

| DR5 | Almost complete translocation into lipid rafts ashpublications.org | Translocation into lipid rafts ashpublications.org |

| FADD | Almost complete translocation into lipid rafts ashpublications.org | Translocation into lipid rafts ashpublications.org |

| Procaspase-8 | Translocation into lipid rafts ashpublications.org | Translocation into lipid rafts ashpublications.org |

| Bid | Almost complete translocation into lipid rafts ashpublications.org | Not specified in detail ashpublications.org |

This reorganization suggests that lipid rafts become enriched in apoptotic signaling components following this compound treatment ashpublications.org.

Cholesterol Affinity and Membrane Biophysical Alterations

This compound exhibits a high affinity for cholesterol, a major component of lipid rafts mdpi.comresearchgate.netresearchgate.net. This interaction can alter the biophysical properties of lipid raft domains researchgate.netresearchgate.net. Studies using model membranes have shown that this compound can increase membrane thickness and induce a mild increase in membrane fluidity, although the extent of these alterations can vary depending on the membrane system studied researchgate.netresearchgate.net. The affinity of this compound for cholesterol is suggested to potentially compete with sphingomyelin (B164518) for interaction with cholesterol, thereby influencing membrane organization acs.org.

Role in Drug Uptake and Intracellular Trafficking

The interaction with lipid rafts is also implicated in this compound's uptake and intracellular trafficking. This compound accumulates in plasma membrane lipid rafts and subsequently in the endoplasmic reticulum nih.govresearchgate.net. While this compound internalization can involve clathrin and lipid raft-mediated endocytosis, studies in yeast suggest that drug internalization is not solely dependent on endocytosis and may follow different routes compared to the internalization of certain membrane proteins nih.govnih.govnih.gov. Genes such as LEM3, AGP2, and DOC1 have been identified as being required for this compound uptake in yeast nih.govresearchgate.net.

Displacement and Internalization of Membrane Proteins/Transporters (e.g., Pma1p)

This compound's interaction with the plasma membrane and lipid rafts can lead to the displacement and subsequent internalization of specific membrane proteins and transporters nih.govresearchgate.net. A notable example is the essential proton pump Pma1p in yeast nih.govnih.govresearchgate.net. This compound displaces Pma1p from lipid microdomains, leading to its endocytosis and degradation in the vacuole nih.govnih.govnih.govresearchgate.net. This displacement and internalization of Pma1p contribute to intracellular acidification, which plays a role in this compound's cytotoxic effect nih.govcsic.es. This mechanism of displacing and internalizing raft-associated proteins appears to be a significant aspect of alkylphospholipid analog cytotoxicity in yeast and may be extrapolated to tumor cells nih.govnih.gov.

Data on the effect of this compound on the lateral segregation and internalization of plasma membrane proteins in yeast demonstrates this mechanism. csic.es

| Membrane Protein | Effect of this compound Treatment | Outcome |

|---|---|---|

| Pma1p | Reduced lateral segregation, displacement from lipid rafts nih.govcsic.es | Ubiquitination, internalization, vacuolar degradation nih.govcsic.es |

| Can1p | Reduced lateral segregation csic.es | Internalization, vacuolar degradation csic.es |

| Fur4p | Reduced lateral segregation csic.es | Ubiquitination, internalization, vacuolar degradation csic.es |

| Sur7p | Remained at the plasma membrane csic.es | No internalization csic.es |

This selective effect on different membrane proteins highlights the specificity of this compound's membrane-altering actions csic.es.

This compound is a synthetic alkyl-lysophospholipid analog that has been investigated for its various biological activities, particularly its proapoptotic effects in tumor cells. Its mechanism of action involves interactions with cellular membranes and subsequent downstream signaling pathways. This article focuses solely on the molecular mechanisms of action of this compound, specifically its effects on intracellular pH homeostasis, endoplasmic reticulum involvement, and mitochondrial dysfunction.

Mitochondrial Dysfunction and Targeting Mitochondria play a critical role in this compound-induced cell death, acting as indispensable components in the apoptotic process initiated by ER stress or other pathways.csic.esnih.govnih.govplos.orgresearchgate.netmdpi.comnih.govcsic.esthis compound accumulates in mitochondria in various cell types, including tumor cells and Leishmania parasites.plos.orgresearchgate.net

Recruitment of F1Fo-ATP Synthase into Lipid Rafts

Research indicates that the pro-apoptotic action of this compound in cancer cells is associated with the recruitment of F1Fo-ATP synthase into cholesterol-rich lipid rafts. nih.govcsic.esnih.gov This enzyme, crucial for ATP synthesis, is typically located in the inner mitochondrial membrane. researchgate.net The translocation of F1Fo-ATP synthase into lipid rafts following this compound treatment has been observed and suggests a potential link between plasma membrane rafts and internal subcellular organelles during the apoptotic response. researchgate.netscite.ai This remarkable translocation could imply that the enzyme is moved to lipid rafts either at the cell surface or within the mitochondria. scite.ai

Modulation of Mitochondrial Permeability Transition Pore

Mitochondria play a critical role in controlling cell fate, acting as key regulators of both energy production and cell death pathways like apoptosis and necrosis. mdpi.com The mitochondrial permeability transition pore (mPTP) is a crucial nodal point in mediating cell death. mdpi.com Mitochondrial permeability transition is characterized by an increased permeability of the inner mitochondrial membrane to solutes with a molecular mass less than 1.5 kDa, leading to a loss of mitochondrial membrane potential, uncoupling of the respiratory chain, cessation of mitochondrial ATP synthesis, mitochondrial swelling, rupture of the outer mitochondrial membrane, and ultimately cell death. mdpi.com Specific inhibition of the F₀ sector of the F1Fo-ATP synthase, which contains the membrane-embedded c-subunit ring forming the mitochondrial permeability transition pore, hinders this compound-induced cell death. nih.govcsic.esscite.ai This suggests that this compound may modulate cell death by directly interacting with mitochondria and reorganizing raft-located mitochondrial proteins that critically influence cell death or survival. nih.govcsic.esscite.ai Studies have shown that this compound can disrupt hepatic mitochondrial oxidative phosphorylation and induce the permeability transition. researchgate.net While this compound and perifosine inhibited mitochondrial respiration and decreased transmembrane electric potential, they were still capable of inducing mitochondrial permeability transition in non-energized mitochondria. researchgate.net

Modulation of Intracellular Signaling Pathways

This compound disrupts numerous signal transduction pathways associated with cell survival and proliferation, contributing to its selective apoptosis-inducing activity in tumor cells. nih.gov

Apoptosis-Inducing Signaling Pathways

This compound primarily induces apoptosis in cancer cells by integrating into cellular and subcellular membranes, disrupting lipid rafts, and thereby altering signaling pathways. researchgate.net This leads to the activation of apoptotic machinery involving death receptors, caspase activation, JNK/c-Jun signaling, and mitochondria. plos.org this compound was the first antitumor drug reported to promote an apoptotic response through ligand-independent activation of Fas/CD95 by its recruitment into lipid rafts. plos.org

Death Receptor Recruitment (e.g., Fas/CD95, DR4, DR5) into Lipid Rafts

This compound induces selective apoptosis in various cancer cells, including myeloid and lymphoid cancer cells, by clustering and recruiting the Fas/CD95 death receptor, as well as other death receptors and downstream signaling molecules, into lipid rafts. nih.gov This mechanism involves a raft-mediated activation of apoptosis via Fas/CD95, independent of its physiological ligand FasL/CD95L. nih.govportlandpress.comscispace.com this compound treatment leads to the accumulation of this compound in membrane rafts, inducing raft clustering and recruitment of Fas/CD95 into these domains. plos.org This translocation and concentration of Fas/CD95 in rafts is crucial for this compound-induced apoptosis in certain cancer cells. ashpublications.orgnih.gov In addition to Fas/CD95, TNF-related apoptosis-inducing ligand receptor-1/death receptor 4 (TRAIL-R1/DR4) and TRAIL-R2/DR5 have also been shown to be recruited into lipid rafts following this compound treatment, linking death receptor and mitochondrial signaling pathways. ashpublications.orgnih.govcsic.es

Formation of Death-Inducing Signaling Complex (DISC)

The formation of the death-inducing signaling complex (DISC) is a critical step in death receptor-mediated apoptosis. wikipedia.org Upon recruitment into lipid rafts, the concentration of Fas/CD95 brings together the adapter molecule Fas-associated death domain-containing protein (FADD) and procaspase-8. plos.org FADD contains a death domain that interacts with the clustered receptor death domains, and a death effector domain that binds to an analogous domain in procaspase-8, forming the DISC, which is composed of aggregated Fas/CD95, FADD, and procaspase-8. plos.orgashpublications.orgwikipedia.org Lipid raft clusters act as scaffolds where the DISC is concentrated, facilitating caspase-8 activation and subsequent apoptosis. plos.org Co-immunoprecipitation assays have revealed that this compound induces the generation of the DISC in lipid rafts. plos.orgresearchgate.net Electron microscopy analyses have further visualized the formation of raft clusters and their co-localization with DISC components (Fas/CD95, FADD, and procaspase-8) following this compound treatment. plos.org

Activation of Caspases (e.g., Caspase-3/7, Caspase-8, Caspase-10)

DISC assembly leads to the oligomerization and auto-cleavage of procaspase-8, resulting in the activation of caspase-8. ashpublications.org Activated caspase-8 then cleaves and activates downstream effector caspases, such as caspase-3 and caspase-7, which execute the apoptotic program. ashpublications.orggoogle.comcore.ac.uklongdom.org this compound has been shown to induce the cleavage and activation of caspase-8. researchgate.netcsic.es In some cells, caspase-10 is also recruited to the DISC and activated. google.comcsic.es Both caspase-8 and caspase-10 can cleave the proapoptotic factor Bid, which then translocates to mitochondria to promote cytochrome c release and further amplify the apoptotic signal. nih.govgoogle.comcsic.es this compound treatment has been found to induce caspase-9, -7, and -3 activation, evidenced by the cleavage of their pro-forms and the proteolysis of caspase substrates like poly(ADP-ribose) polymerase (PARP). csic.esresearchgate.net Inhibition of caspase-9, caspase-3, or broad caspase inhibitors can abrogate this compound-induced apoptosis, highlighting the critical role of caspase activation in its cytotoxic effects. csic.es

Here is a summary of key proteins involved in this compound-induced apoptosis pathways:

| Protein Name | Role in Apoptosis Pathway | PubChem CID (Approximate - requires specific human protein) |

| This compound | Induces apoptosis, interacts with lipid rafts | 3226 |

| F1Fo-ATP Synthase | Involved in mitochondrial function, recruited to lipid rafts | 11010555 (ATP Synthase F1 Subunit Alpha) |

| Fas/CD95 | Death Receptor | 3081 |

| DR4 (TRAIL-R1) | Death Receptor | 8466 |

| DR5 (TRAIL-R2) | Death Receptor | 8743 |

| FADD | Adapter protein in DISC formation | 8772 |

| Procaspase-8 | Initiator caspase, component of DISC | 841 |

| Procaspase-10 | Initiator caspase, can be component of DISC | 843 |

| Caspase-3 | Effector caspase | 836 |

| Caspase-7 | Effector caspase | 839 |

| Caspase-9 | Initiator caspase (intrinsic pathway) | 842 |

| Bid | Proapoptotic Bcl-2 family member | 662 |

| Cytochrome c | Released from mitochondria to activate caspases | 16133531 |

| PARP | Caspase substrate | 4076 |

Modulation of MAP Kinases (e.g., c-jun NH2-terminal kinase (JNK), ERK1/2, p38 MAPK)

This compound has been shown to modulate the activity of Mitogen-Activated Protein Kinases (MAPKs), a family of serine/threonine kinases that play crucial roles in various cellular processes, including proliferation, differentiation, and apoptosis. imrpress.comfrontiersin.org Specifically, this compound can influence the activity of c-jun NH2-terminal kinase (JNK), Extracellular signal-Regulated Kinases 1/2 (ERK1/2), and p38 MAPK. wikipedia.orgnhri.org.twaacrjournals.org

Research indicates that this compound can activate the pro-apoptotic SAPK/JNK pathway. ebi.ac.uknih.govnih.govgoogle.com This activation is associated with the recruitment of JNK, along with heat shock protein 90 (Hsp90) and components of the death-inducing signaling complex (DISC), into lipid rafts in certain cancer cells. researchgate.net Hsp90 appears to play a chaperoning role in JNK-mediated apoptosis when these proteins translocate to lipid rafts. researchgate.net

In contrast, this compound has been observed to inhibit the activation of ERK1/2 and p38 MAPK through phosphorylation in some cancer cell lines. wikipedia.orgnhri.org.tw For instance, studies in H-ras transformed human breast epithelial cells demonstrated that this compound inhibited the constitutive activation of ERK1/2 and p38 MAPK. nhri.org.tw This inhibition of ERK1/2 and p38 MAPK is considered a potential target for the proapoptotic activity of this compound in these cells. nhri.org.tw The modulation of these kinases can influence the balance between pro-survival and pro-apoptotic signals within the cell. imrpress.com

Involvement of Pro-apoptotic Bcl-2 Family Members (e.g., Bax, Bak)

The Bcl-2 family of proteins are key regulators of the intrinsic apoptotic pathway, controlling mitochondrial outer membrane permeabilization and the release of pro-apoptotic factors like cytochrome c. google.com This family includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak). imrpress.com

This compound-induced apoptosis often involves a mitochondrial-dependent step, leading to the loss of mitochondrial membrane potential and cytochrome c release. nih.gov The overexpression of anti-apoptotic proteins like Bcl-2 or Bcl-xL has been shown to block this compound-induced apoptosis, highlighting the involvement of the Bcl-2 family in its mechanism of action. nih.govaacrjournals.org While the direct interaction or modulation of pro-apoptotic members like Bax and Bak by this compound is not explicitly detailed in the provided search results, the reliance on a mitochondrial-dependent apoptotic pathway strongly implies their involvement, as Bax and Bak are critical mediators of mitochondrial outer membrane permeabilization. google.com Furthermore, ERK activity, which can be modulated by this compound, has been linked to the upregulation of pro-apoptotic proteins such as Bax and Bak. imrpress.com

Survival Signaling Pathway Inhibition

A significant aspect of this compound's antineoplastic activity is its ability to inhibit crucial survival signaling pathways that are often hyperactive in cancer cells. ebi.ac.uknih.govgoogle.comaacrjournals.org

AKT/Protein Kinase B (PKB) Pathway Inhibition

The PI3K-AKT/PKB pathway is a major survival pathway that promotes cell growth and inhibits apoptosis. nih.govnih.govgoogle.comaacrjournals.orgaacrjournals.orgnih.gov this compound has been consistently shown to inhibit this pathway. wikipedia.orgebi.ac.uknih.govnih.govgoogle.comaacrjournals.orgaacrjournals.org Studies in various cancer cell lines, including epithelial carcinoma cells and prostate cancer cells, have demonstrated that this compound inhibits growth factor-induced AKT/PKB activation in a dose-dependent manner. nih.govaacrjournals.org This inhibition is considered a novel mode of action for ALPs like this compound and significantly contributes to apoptosis induction. nih.gov this compound causes a decrease in AKT activity without necessarily affecting the total AKT protein expression levels. aacrjournals.org The inhibition of PI3K-AKT/PKB by this compound is associated with the activation of the pro-apoptotic SAPK/JNK pathway, suggesting a crosstalk between these pathways. ebi.ac.uknih.govnih.govgoogle.com

PI3K Pathway Modulation

This compound inhibits the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is upstream of AKT/PKB and plays a critical role in protecting tumor cells from apoptosis. nih.govnih.govgoogle.comaacrjournals.orgnih.govaacrjournals.orgfigshare.com By down-modulating the PI3K signal, this compound sensitizes tumor cells to death. aacrjournals.orgnih.govaacrjournals.orgfigshare.com This inhibition can lead to the redistribution of the Fas/CD95 death receptor into lipid rafts, triggering a Fas-mediated apoptotic signal. aacrjournals.orgnih.govaacrjournals.orgfigshare.com The exact mechanism by which this compound inhibits PI3K activity is not fully elucidated, but it is linked to the decrease in Akt phosphorylation. aacrjournals.org

ERK1/2 and p38 MAPK Inhibition

In addition to their role in general molecular mechanisms, the inhibition of ERK1/2 and p38 MAPK by this compound is also discussed in the context of inhibiting survival signaling. wikipedia.orgnhri.org.twmdpi.com this compound can inhibit the constitutive activation (phosphorylation) of ERK1/2 and p38 MAPK in certain cancer cells, such as H-ras transformed human breast epithelial cells and pancreatic cancer cells. nhri.org.twmdpi.com Inhibition of ERK phosphorylation has been shown to potentiate this compound-induced apoptosis and can switch the mode of cell death from necrosis to apoptosis in some glioblastoma cells. nih.govresearchgate.net This suggests that the inhibition of these pathways contributes to overcoming pro-survival signals mediated by ERK and p38 MAPK in cancer.

Inhibition of Phospholipase C and Protein Kinase C

This compound is known to selectively inhibit phosphatidylinositol phospholipase C (PI-PLC). tocris.comrndsystems.commedkoo.combiomolther.orgnih.gov Studies have shown that this compound can decrease PI-PLC activities in cell homogenates. nih.gov This inhibition suggests that phospholipase C is involved in certain cellular responses, such as calcium signaling. biomolther.org

Regulation of Transcription Factors and Gene Expression

This compound influences cellular processes by modulating the activity and expression of key transcription factors, thereby altering gene expression profiles critical for cell survival and death.

Androgen Receptor (AR) Signaling Modulation (e.g., ARv7, TMPRSS2-ERG)

This compound has been shown to inhibit the expression of the androgen receptor (AR), a key regulator in prostate cancer. nih.govaacrjournals.org This inhibition is associated with an increase in activating transcription factor 3 (ATF3) expression, which acts as a negative regulator of AR transactivation. nih.govaacrjournals.org Studies have demonstrated that ATF3 binds to AR following treatment with this compound and androgen deprivation, repressing the transcriptional activation of AR. nih.govaacrjournals.org The growth inhibitory effect of this compound appears to be dependent on ATF3, as knockdown of ATF3 can reverse the inhibition of AR transcriptional activity. nih.govaacrjournals.org

Furthermore, this compound treatment has been observed to greatly inhibit the expression of the AR variant 7 (ARv7) and the TMPRSS2-ERG fusion gene in prostate cancer cells. nih.govaacrjournals.org ARv7 is a constitutively active isoform of AR that is present in certain prostate cancer cell lines and is implicated in the restoration of AR transcriptional activity in castration-resistant prostate cancer (CRPC). nih.govaacrjournals.org The TMPRSS2-ERG fusion gene is a known target of AR. nih.govaacrjournals.org Inhibition of ARv7 and TMPRSS2-ERG expression by this compound, particularly in combination with androgen deprivation, suggests a mechanism by which this compound may overcome resistance in CRPC. nih.govaacrjournals.org Knockdown of ATF3 has been shown to reverse the inhibition of both ARv7 and its TMPRSS2-ERG fusion gene target. aacrjournals.org

ATF3 Upregulation

This compound treatment is associated with an increase in the expression levels of activating transcription factor 3 (ATF3). nih.govaacrjournals.org ATF3 is recognized as a stress response gene and functions as a negative regulator of AR transactivation. nih.govaacrjournals.org The upregulation of ATF3 by this compound plays a role in repressing the transcriptional activity of AR by binding to it. nih.govaacrjournals.org This ATF3-dependent mechanism contributes to the growth inhibitory effects of this compound in prostate cancer cells. nih.govaacrjournals.org

CHOP/GADD153 Induction

This compound induces endoplasmic reticulum (ER) stress, which leads to the upregulation of the transcription factor CHOP (C/EBP-homologous protein), also known as GADD153 (growth arrest and DNA damage-inducible gene 153). oncotarget.comcsic.escsic.esresearchgate.netmdpi.com CHOP/GADD153 is a key mediator of ER stress-induced apoptosis. csic.esresearchgate.net this compound's accumulation in the ER of tumor cells triggers this stress response, leading to the induction of CHOP/GADD153 expression. oncotarget.comcsic.escsic.esresearchgate.netmdpi.com Upregulation of CHOP/GADD153 has been observed both in vitro and in vivo following this compound treatment in various cancer models, including Ewing's sarcoma and pancreatic cancer. oncotarget.comcsic.escsic.es The induction of CHOP/GADD153 expression is closely linked to the progression of apoptosis in these cells. csic.es

Mechanisms of Programmed Cell Death Beyond Apoptosis

Beyond inducing caspase-dependent apoptosis, this compound can trigger other forms of programmed cell death, notably necroptosis. nih.govresearchgate.netnih.gov

Necroptosis Induction

This compound has been shown to trigger rapid and massive cell death with characteristics of necrosis in certain cancer cells, such as human glioblastoma cells. nih.govresearchgate.netnih.gov This form of cell death is identified as necroptosis, a regulated necrotic cell death pathway. nih.govresearchgate.netnih.govmdpi.com While a minor proportion of cells may undergo caspase-dependent apoptosis, necroptosis accounts for a significant portion of cell death induced by this compound in these contexts. nih.govresearchgate.net

Autophagy Modulation

Autophagy is a fundamental cellular process involving the degradation and recycling of damaged organelles and protein aggregates through the formation of double-membraned vesicles called autophagosomes frontiersin.org. This process plays a dual role in cancer, acting as either a survival mechanism under stress conditions or promoting cell death frontiersin.orgoup.comd-nb.info. This compound has been shown to significantly influence autophagy in various cancer cell types mdpi.comresearchgate.net.

Induction of Autophagic Response

Research indicates that this compound is a potent inducer of autophagy in various cancer cells, including pancreatic cancer cells and pancreatic cancer stem cells (CSCs) mdpi.comresearchgate.netconicet.gov.arnih.gov. This induction is evidenced by a notable increase in the levels of the lipidated form of microtubule-associated protein 1 light chain 3 (LC3-II), a key marker of autophagosome formation mdpi.comresearchgate.net. Studies in pancreatic cancer cells (PANC-1 and PANC-1 CSCs) demonstrated a remarkable increase in LC3-II levels following this compound treatment in a dose- and time-dependent manner mdpi.com. The accumulation of this compound in the endoplasmic reticulum and the subsequent induction of ER stress are implicated in the potent autophagy response observed in solid tumor cells mdpi.comfrontiersin.orgconicet.gov.armdpi.com.

Data illustrating the induction of autophagy by this compound, as measured by LC3-II levels:

| Cell Line | This compound Concentration | Time Point | LC3-II Level (Relative to Control) | Reference |

| PANC-1 | Varies | Varies | Significant Increase | mdpi.com |

| PANC-1 CSCs | Varies | Varies | Remarkable and High Increase | mdpi.comconicet.gov.ar |

| BxPC-3 | Not Specified | Not Specified | Potent Induction | researchgate.net |

| MiaPaCa-2 | Not Specified | Not Specified | Potent Induction | researchgate.net |

| Neuroblastoma SH-SY5Y | Serum Deprivation + this compound | Not Specified | Enhanced Autophagic Flux | plos.org |

Crosstalk with Apoptosis Pathways (e.g., Bcl-2/Beclin-1 interaction)

Autophagy and apoptosis are interconnected processes, and their crosstalk is crucial in determining cell fate frontiersin.orgresearchgate.netnih.gov. This compound's impact on autophagy is closely linked to its ability to induce apoptosis, particularly in cancer cells mdpi.comconicet.gov.arnih.govresearchgate.net.

One significant point of interaction between autophagy and apoptosis pathways involves the anti-apoptotic protein Bcl-2 and the autophagy-initiating protein Beclin-1 nih.govmdpi.com. Bcl-2 is known to bind to Beclin-1, thereby inhibiting the formation of the pre-autophagosomal structure and suppressing autophagy nih.govmdpi.commdpi.com. This interaction acts as a molecular switch between apoptosis and autophagy nih.govmdpi.com.

Research suggests that the overexpression of Bcl-2 or Bcl-xL can block this compound-induced apoptosis, indicating a potential interplay between this compound's apoptotic effects and the Beclin-1/Bcl-2 complex researchgate.netnih.gov. While direct evidence detailing how this compound specifically modulates the Bcl-2/Beclin-1 interaction to induce autophagy is not extensively described in the provided snippets, the potentiation of this compound-induced apoptosis by autophagy inhibition strongly implies a complex relationship where autophagy is initially a survival response that can be overcome or manipulated to enhance cell death mdpi.comresearchgate.netconicet.gov.arnih.govresearchgate.net. This compound's ability to induce ER stress, which in turn can trigger autophagy, further highlights the intricate crosstalk between these pathways in the context of this compound treatment mdpi.comfrontiersin.orgconicet.gov.armdpi.com.

Autophagy as a Survival versus Death Mechanism

The role of autophagy in the context of this compound treatment appears to be context-dependent, exhibiting characteristics of both a survival and, in some cases, a death mechanism frontiersin.orgoup.comd-nb.info.

Initially, in response to this compound-induced stress, such as ER stress, autophagy often acts as a cytoprotective mechanism, helping cells cope with the damage and promoting survival mdpi.comfrontiersin.orgnih.gov. This is supported by findings where the inhibition of autophagy using agents like chloroquine (B1663885) or bafilomycin A1 significantly potentiated this compound-induced apoptosis in cancer cells, including pancreatic cancer cells and CSCs mdpi.comresearchgate.netconicet.gov.arnih.govresearchgate.netdntb.gov.ua. This indicates that blocking the protective autophagic response makes the cancer cells more vulnerable to this compound's apoptotic effects mdpi.comresearchgate.netconicet.gov.arnih.govresearchgate.net.

However, under certain conditions or in specific cell types, this compound may also induce "autophagic cell death" (Type II programmed cell death), particularly when apoptotic pathways are inactive or impaired, such as in multidrug-resistant (MDR) cancer cells frontiersin.orgd-nb.infonih.gov. For instance, this compound lipid nanoparticles were shown to overcome resistance in K-562 leukemia cells by inducing a caspase-independent cell death mechanism involving autophagy d-nb.infonih.gov. This suggests that when apoptosis is not readily activated, autophagy can serve as an alternative pathway for this compound-mediated cell killing d-nb.infonih.gov.

Therefore, the outcome of this compound-induced autophagy (survival or death) is influenced by the cellular context, the status of apoptotic pathways, and potentially the concentration and formulation of this compound used oup.comd-nb.infonih.gov.

| Role of Autophagy in this compound Treatment | Cellular Context | Outcome on Cell Fate | Evidence | Reference |

| Survival Mechanism | Pancreatic cancer cells, Pancreatic CSCs, Prostate cancer cells | Protects against apoptosis | Autophagy inhibition potentiates this compound-induced apoptosis | mdpi.comresearchgate.netconicet.gov.arnih.govresearchgate.netdntb.gov.ua |

| Death Mechanism | MDR K-562 leukemia cells (with lipid nanoparticles) | Induces caspase-independent cell death | Increased autophagic vesicles, cell death when apoptosis is unnoticeable | d-nb.infonih.gov |

| Dual Role | General Cancer Context | Can be pro-survival or pro-death | Context-dependent, linked to apoptotic pathway status and stress levels | frontiersin.orgoup.comd-nb.info |

Preclinical Efficacy and Biological Activities

Antineoplastic Activities

Edelfosine's antineoplastic activity is largely attributed to its ability to induce programmed cell death, or apoptosis, in cancer cells. mdpi.comashpublications.orgnih.gov Its mechanism involves interactions with cellular membranes, particularly lipid rafts in the plasma membrane and the endoplasmic reticulum (ER). rdp-pharma.comnih.govnih.gov In hematological cancer cells, This compound (B1662340) has been observed to accumulate in membrane lipid rafts, leading to a rapid induction of apoptosis. nih.govmdpi.com In solid tumor cells, it primarily accumulates in the ER, promoting apoptosis through a persistent ER-stress-mediated mechanism. nih.govmdpi.com

Selective Cytotoxicity in Malignant Cells

A key feature of this compound is its selective cytotoxicity towards malignant cells while largely sparing normal, non-transformed cells. nih.govaacrjournals.orgmdpi.comnih.govaacrjournals.orgashpublications.org This selectivity is thought to be based on the preferential uptake and accumulation of this compound by tumor cells. nih.govmdpi.comresearchgate.net Once internalized, this compound can induce changes in the composition and organization of lipid rafts in the plasma membrane, leading to the displacement of essential proteins and disruption of cellular processes like pH homeostasis. nih.govnih.gov It also targets the ER, inducing stress that can trigger apoptosis. nih.govmdpi.com This selective targeting of membrane domains and subcellular structures, rather than specific molecules, may contribute to its broad-spectrum antitumor activity and its ability to overcome certain resistance mechanisms. nih.govmdpi.com

Efficacy in Hematological Malignancies

This compound has shown significant preclinical efficacy in various hematological malignancies. rdp-pharma.commdpi.comresearchgate.netaacrjournals.org Its ability to selectively induce apoptosis in these cancer cells, while sparing normal lymphocytes, highlights its potential as a therapeutic agent in this area. ashpublications.orgnih.govaacrjournals.orgaacrjournals.org

Preclinical studies, including in vitro human systems and murine leukemia models, have demonstrated the effectiveness of this compound in eliminating leukemic cells. nih.gov this compound has been investigated for its potential in bone marrow purging strategies for acute leukemia, aiming to remove residual leukemic cells prior to autologous bone marrow transplantation. nih.gov Studies have shown successful elimination of leukemic cells from mixed populations of normal and leukemic bone marrow cells. nih.gov Research has also explored the impact of this compound on cell cycle distribution and activation of signaling pathways in acute lymphoblastic leukemia (ALL) cell lines. researchgate.net

This compound has demonstrated potent activity against chronic lymphocytic leukemia (CLL) cells in preclinical studies. researchgate.netaacrjournals.orgaacrjournals.org It has been found to be more potent in inducing cell death in CLL cells, including patient-derived primary cells, compared to other alkyl-lysophospholipid analogs like perifosine (B1684339), erucylphosphocholine (B233180), and miltefosine (B1683995). aacrjournals.orgaacrjournals.org Studies using patient-derived CLL cells showed that this compound was significantly more cytotoxic to CD19+ CLL cells than to normal resting CD3+ T lymphocytes from the same patients. researchgate.netaacrjournals.orgaacrjournals.org In vivo studies using xenograft mouse models of CLL have shown that oral administration of this compound leads to significant antitumor activity and dramatic tumor regression, with the drug accumulating preferentially in the tumor tissue. aacrjournals.orgaacrjournals.org

Interactive Table 1: In Vitro Cytotoxicity of Alkyl-Lysophospholipid Analogs in CLL Cells

| Compound | Relative Apoptotic Activity in CLL Cells (Rank) |

| This compound | Most Potent |

| Perifosine | More Potent than Erucylphosphocholine/Miltefosine |

| Erucylphosphocholine | Less Potent than Perifosine |

| Miltefosine | Less Potent than Perifosine |

Based on data from preclinical studies comparing the capacity of ALPs to promote apoptosis in CLL cell lines and patient-derived cells. aacrjournals.orgaacrjournals.org

This compound has shown selective apoptotic activity in multiple myeloma (MM) cell lines and primary MM cells from patients, while sparing normal B and T lymphocytes. ashpublications.orgnih.gov Its mechanism of action in MM cells involves the recruitment of death receptors, such as Fas/CD95, and downstream signaling molecules into lipid rafts, leading to the formation of the death-inducing signaling complex (DISC) and subsequent apoptosis. ashpublications.orgnih.gov This lipid raft-mediated mechanism appears to be independent of the Fas/CD95 ligand. ashpublications.orgnih.gov Studies have indicated that Fas/CD95 plays a major role in this compound-mediated apoptosis in MM. nih.gov In vivo experiments with animal models have also shown this compound to be effective against multiple myeloma. mdpi.comresearchgate.netcsic.es

Preclinical data support the potent antitumor activity of this compound against mantle cell lymphoma (MCL). researchgate.netaacrjournals.orgaacrjournals.orgnih.gov Similar to CLL, this compound has been identified as the most potent alkyl-lysophospholipid analog in inducing cell death in MCL cells, including patient-derived primary cells, while sparing normal lymphocytes. aacrjournals.orgaacrjournals.orgnih.gov The mechanism involves the coclustering of the Fas/CD95 death receptor and lipid rafts in MCL cells. aacrjournals.orgaacrjournals.orgnih.gov Disruption of lipid rafts has been shown to inhibit this compound uptake, Fas/CD95 clustering, and drug-induced apoptosis in MCL cells, suggesting a critical role for rafts in its action. aacrjournals.orgaacrjournals.org In vivo studies using MCL xenograft mouse models have demonstrated that oral administration of this compound results in potent anticancer activity and preferential accumulation of the drug in the tumor, leading to significant tumor regression. aacrjournals.orgaacrjournals.orgcsic.esnih.govnih.gov

Interactive Table 2: this compound Accumulation in MCL Xenograft Mouse Model

| Tissue/Organ | Relative this compound Accumulation |

| Tumor | Considerably Higher |

| Other Organs Analyzed | Lower |

Based on in vivo biodistribution studies in a MCL-bearing mouse model. aacrjournals.orgnih.gov

Multiple Myeloma

Efficacy in Solid Tumor Models

This compound has shown preclinical efficacy in several solid tumor types, exhibiting antitumor activity both in vitro and in vivo animal models. This activity is often linked to its ability to induce apoptosis and modulate key signaling pathways.

Prostate Cancer

Preclinical studies have investigated the efficacy of this compound in prostate cancer models. This compound has been found to induce apoptosis in different human prostate cancer cell lines, including LNCaP, PC3, and DU145, which vary in androgen dependency and tumor suppressor status (PTEN and p53). nih.gov It accumulated in the ER of these cells, triggering ER stress and cell death. nih.gov

Inhibition of autophagy has been shown to enhance the pro-apoptotic activity of this compound in LNCaP and PC3 cells, where autophagy acted as a survival mechanism. nih.gov this compound also caused a dose-dependent decrease in AKT activity and inhibited the expression of androgen receptor (AR) in LNCaP and VCaP prostate cancer cells. nih.govaacrjournals.orgbiocrick.com This was associated with increased expression of activating transcription factor 3 (ATF3), a stress response gene that negatively regulates AR transactivation. nih.govaacrjournals.orgbiocrick.com ATF3 was found to bind to AR after combined treatment with this compound and androgen deprivation (AD), repressing AR transcriptional activation. nih.govaacrjournals.orgbiocrick.com Knockdown of ATF3 reversed the inhibition of PSA promoter activity, suggesting the growth inhibition effect was ATF3 dependent. nih.govaacrjournals.orgbiocrick.com

In vivo experiments using an orthotopic LNCaP model demonstrated that the combination of this compound and AD resulted in a significant decrease in tumor volume and PSA levels compared to individual treatments. nih.govaacrjournals.orgbiocrick.com Daily oral administration of this compound in murine prostate restricted AKT kinase transgenic mice and in a DU145 xenograft mouse model led to significant tumor regression and apoptosis in tumor cells. nih.gov

Breast Cancer

This compound has shown preclinical activity in breast cancer models. In vitro studies using MCF7 breast cancer cells demonstrated that this compound inhibited cell proliferation and decreased cell viability in a dose-dependent manner. nih.govunav.edu this compound and this compound-loaded lipid nanoparticles (ET-LN) induced cell cycle arrest at the G1 phase and promoted apoptosis in a time-dependent manner, with the apoptotic effect being notably improved with ET-LN treatment. nih.govunav.edu Encapsulating this compound in lipid nanoparticles enhanced its efficacy in treating MCF7 cells. unav.edu

This compound nanoemulsions (ET-NEs) also showed higher toxicity compared to free this compound in triple negative breast cancer MDA-MB-231 cells in vitro. researchgate.net In a zebrafish xenograft model bearing MDA-MB-231 tumors, ET-NEs significantly decreased the proliferation of tumor cells, leading to tumor regression. researchgate.net In vivo activity against human solid tumors in mice has also been shown for breast cancer. wikipedia.org

Glioblastoma/Glioma

Preclinical investigations have explored this compound's efficacy in glioblastoma and glioma models. In vitro studies revealed that this compound-loaded lipid nanoparticles (LN) induced an antiproliferative effect in the C6 glioma cell line. csic.esnih.gov

In vivo oral administration of this compound-loaded LN in NMRI nude mice bearing a C6 glioma xenograft tumor resulted in a highly significant reduction in tumor growth fourteen days after the start of treatment. csic.esnih.gov This high accumulation of this compound in the brain when administered with certain LN was attributed to the inhibition of P-glycoprotein. csic.esnih.gov

This compound has also been found to promote rapid cell death, including apparently necrotic features like cell swelling and plasma membrane disruption, in U118 human glioblastoma cells at a concentration of 10 µM. researchgate.net In apoptosis-resistant glioblastoma cells, this compound was found to cause rapid necroptosis, and inhibition of RIPK1 with necrostatin-1 (B1678002) could eliminate this necroptosis and increase cancer cell viability. researchgate.net

Osteosarcoma

This compound has demonstrated preclinical efficacy in osteosarcoma models. This compound showed higher efficacy against metastatic osteosarcoma cells compared to primary cell lines. researchgate.net This efficacy was improved when this compound was administered in lipid nanoparticles (LN). researchgate.net

In vitro studies showed that this compound and this compound-loaded LN (ET-LN) decreased the growth of osteosarcoma cells in a time- and dose-dependent manner. nih.gov In vivo studies revealed that this compound and ET-LN slowed down primary tumor growth in two osteosarcoma models. nih.gov Importantly, ET-LN successfully prevented the metastatic spread of osteosarcoma cells to the lungs in vivo. nih.gov

Combinations of this compound with other agents have also been investigated. A combination of doxorubicin (B1662922) and this compound in lipid-polymer hybrid nanoparticles showed synergistic anticancer effects against drug-resistant osteosarcoma cells in vitro, well-correlated with increased caspase-3/7 activity. nih.govdovepress.comnih.gov In vivo studies using an MG63 cancer cell-based xenograft model showed that while free doxorubicin and this compound had limited effects, the combination cocktail showed obvious tumor regression, and folate receptor-targeted nanoparticles loaded with both drugs significantly delayed tumor progression. nih.govnih.gov

Another multidrug nanomedicine designed using this compound co-assembled with squalenoyl–gemcitabine considerably decreased primary tumor growth kinetics and reduced the number of lung metastases in an orthotopic osteosarcoma tumor model using P1.15 OS cells injected intratibially in athymic nude mice. mdpi.com

Pancreatic Cancer

This compound has shown potent in vitro and in vivo antitumor activity against various human pancreatic cancer cell lines, including BxPC-3, Capan-2, CFPAC-1, and HuP-T4. mdpi.com Compared to other alkylphospholipid analogs (APLs), this compound demonstrated superior ability to induce apoptosis in these cell lines. mdpi.com

This compound is selectively taken up by tumor cells and accumulates in the ER of pancreatic cancer cells, leading to persistent ER stress and apoptosis both in vitro and in vivo. mdpi.comnih.govnih.govnih.govcsic.esresearchgate.net This ER stress response involves the activation of caspase-4, BAP31, and JNK, as well as upregulation of CHOP/GADD153 and phosphorylation of eIF2α. nih.gov

Oral administration of this compound (30 mg/kg) drastically reduced the size of pancreatic tumors generated by inoculation of Capan-2 or HuP-T4 human pancreatic tumor cells in SCID mice. mdpi.comresearchgate.net Tumors from this compound-treated mice showed a dramatic increase in apoptotic markers like active caspase 3 and upregulation of CHOP/GADD153. mdpi.comresearchgate.net

This compound also inhibited spheroid formation and induced cell death in pancreatic cancer stem cells (CSCs) isolated from the PANC-1 cell line and from pancreatic cancer patients. nih.govresearchgate.netmdpi.com This effect was mediated by accumulation in the ER and induction of ER stress. nih.govmdpi.com Autophagy inhibition potentiated this compound-induced apoptosis in pancreatic CSCs. nih.govresearchgate.netmdpi.com

Ewing's Sarcoma

This compound has demonstrated in vitro and in vivo antitumor activity against Ewing's sarcoma (ES) cells. Among several APLs tested (this compound, perifosine, erucylphosphocholine, and miltefosine), this compound was the most potent in promoting apoptosis in ES cells. nih.govoncotarget.comoncotarget.comresearchgate.net

This compound accumulated in the ER of ES cells, triggering an ER stress response that led to caspase-dependent apoptosis. nih.govoncotarget.comoncotarget.com This apoptotic response involved mitochondrial-mediated processes, including cytochrome c release, caspase-9 activation, and generation of reactive oxygen species. nih.govoncotarget.com this compound-induced apoptosis was also dependent on sustained JNK activation. nih.govoncotarget.comoncotarget.com

Oral administration of this compound showed potent in vivo antitumor activity in an ES xenograft animal model. nih.govoncotarget.comoncotarget.com Histochemical staining of tumors from this compound-treated mice provided evidence of ER stress response and apoptosis. nih.govoncotarget.comoncotarget.com this compound showed a preferential action on ES tumor cells compared to non-transformed osteoblasts. nih.govoncotarget.comoncotarget.com

Here is a summary of preclinical efficacy findings in solid tumor models:

Cervical Carcinoma

Preclinical studies have investigated the effects of this compound on cervical carcinoma cells. Research indicates that this compound can induce apoptosis-like cell death in cervical carcinoma cell lines, such as HeLa cells. researchgate.net This suggests a potential mechanism of action involving the induction of programmed cell death in these cancer cells.

Antiparasitic Activities

This compound has demonstrated significant antiparasitic activities against a variety of protozoa and helminths in preclinical models. nih.govnih.govresearchgate.net

Leishmania spp. (Promastigotes and Amastigotes)

This compound has shown potent antileishmanial activity against both promastigote and amastigote forms of various Leishmania species. Studies have ranked this compound as the most potent alkylphospholipid analog compared to perifosine, miltefosine, and erucylphosphocholine in inducing apoptosis-like cell death in Leishmania promastigotes and inhibiting the proliferation of axenic amastigotes. nih.govresearchgate.netplos.orgnih.gov Effective concentrations of this compound are dependent on the Leishmania species and their developmental stage. nih.gov For instance, the IC₅₀ values for this compound against Leishmania spp. promastigotes were generally in the low micromolar range (approximately 2–9 µM) for species like L. donovani, L. panamensis, L. mexicana, L. major, and L. amazonensis. nih.govresearchgate.net L. braziliensis and L. infantum promastigotes were found to be more resistant. nih.govresearchgate.net Against Leishmania amastigotes, this compound and perifosine were the most potent, with IC₅₀ values ranging between approximately 3–12 µM for this compound. nih.govresearchgate.net this compound accumulates in and kills intracellular Leishmania parasites within macrophages. nih.govnih.govplos.org In vivo studies in mice and hamsters infected with L. major, L. panamensis, or L. braziliensis demonstrated oral this compound treatment had antileishmanial activity. nih.govnih.govplos.org this compound was also effective against SbV-resistant Leishmania parasites in vitro and in vivo and showed a lower propensity for resistance development compared to miltefosine. nih.govnih.gov

Table 1: In Vitro Antileishmanial Activity of this compound against Leishmania spp. (Selected Data)

| Leishmania Species | Stage | This compound IC₅₀ (µM) |

| L. donovani | Promastigote | ~2–9 |

| L. panamensis | Promastigote | ~2–9 |

| L. mexicana | Promastigote | ~2–9 |

| L. major | Promastigote | ~2–9 |

| L. amazonensis | Promastigote | ~2–9 |

| L. braziliensis | Promastigote | Higher |

| L. infantum | Promastigote | Higher |

| Leishmania spp. | Amastigote | ~3–12 |

Schistosoma mansoni (Adult Worms and Schistosomula)

This compound has shown in vitro and in vivo antischistosomal activity against Schistosoma mansoni. nih.govnih.govresearchgate.net In vitro studies demonstrated that this compound was the most active alkylphospholipid analog against adult S. mansoni worms, being effective at 20 µM after 168 hours of incubation, whereas miltefosine was inactive at 80 µM. nih.govresearchgate.net Perifosine and erucylphosphocholine showed decreased viability at higher concentrations (40 µM and 80 µM, respectively). nih.govresearchgate.net this compound accumulated mainly in the worm tegument, leading to alterations, membrane permeabilization, motility impairment, blockade of male-female pairing, and induction of apoptosis-like processes. nih.govnih.govresearchgate.net this compound also kills S. mansoni schistosomula. plos.org In vitro treatment with 20 µM this compound for 24 hours resulted in approximately 91% schistosomula death, characterized by loss of membrane permeability and morphological changes. plos.org Oral administration of this compound in S. mansoni-infected mice showed in vivo schistosomicidal activity and significantly decreased the egg burden in the liver. nih.govnih.govresearchgate.net A prophylactic treatment combining praziquantel (B144689) and this compound in a mouse model led to killing of parasites at early and late development stages and a reduction in worm count. plos.org

Strongyloides venezuelensis (Larvae and Adult Females)

This compound has demonstrated activity against Strongyloides venezuelensis. nih.govcsic.es In vitro studies evaluating the activity of this compound, miltefosine, and perifosine against S. venezuelensis showed that this compound displayed the highest activity. nih.gov The LD₅₀ for this compound against S. venezuelensis larvae was reported as 49.6 ± 5.4 µM, with a selectivity index of 1.1 compared to miltefosine or perifosine. nih.gov Third-stage larvae treated with this compound in culture were unable to develop an infection in mice. nih.gov Treatment of infected mice with this compound resulted in a 47% reduction in parasitic female worms located in the gut. nih.gov DNA fragmentation, indicative of apoptosis-like cell death, was observed in larvae treated with this compound. nih.gov

Trypanosoma cruzi

This compound has shown activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. oup.comresearchgate.netoup.comfiocruz.br In vitro studies have shown this compound to have trypanocidal activity against the multiplicative epimastigote and amastigote forms of T. cruzi. researchgate.net IC₅₀ values of 1.99 ± 0.17 µM for epimastigotes and 1.20 ± 0.16 µM for amastigotes have been reported. researchgate.net this compound also showed activity against trypomastigotes with an EC₅₀ value of 15.57 ± 0.34 µM. researchgate.net this compound induces morphological alterations in T. cruzi, including the formation of blebs at the plasma membrane and alterations in reservosomes and mitochondria, suggesting interference with parasite lipid metabolism. researchgate.netoup.com In studies against established T. cruzi infections in BALB/c mice, this compound, along with ilmofosine (B1221571) and miltefosine, showed suppressive activity against the T. cruzi Y strain at a dose of 30 mg/kg x 5. oup.com However, mice treated at lower doses (15 mg/kg and below) died at similar times to untreated mice. oup.com While some mice treated with 30 mg/kg survived, parasites were still detected. oup.com

Table 2: In Vitro Activity of this compound against Trypanosoma cruzi

| T. cruzi Stage | Measure | Value |

| Epimastigote | IC₅₀ | 1.99 ± 0.17 µM |

| Amastigote | IC₅₀ | 1.20 ± 0.16 µM |

| Trypomastigote | EC₅₀ | 15.57 ± 0.34 µM |

Immunomodulatory Properties

This compound exhibits diverse immunomodulatory properties, influencing key aspects of both innate and adaptive immune responses. These effects include modulating T cell activity, influencing interferon responses, altering antigen presentation machinery, and exerting anti-inflammatory actions. researchgate.netresearchgate.netmdpi.comnih.gov

Inhibition of T Cell Proliferation

Preclinical studies have consistently shown that this compound inhibits T cell proliferation. researchgate.netresearchgate.netmdpi.comnih.gov This effect is particularly noted in activated T lymphocytes. researchgate.netresearchgate.net For instance, studies using human T cells have demonstrated that even low doses of this compound can lead to a decrease in homeostatic proliferation. ebi.ac.ukresearchgate.net This inhibition is considered a novel and significant finding in the context of developing this compound for potential use in T cell-mediated autoimmune diseases. ebi.ac.ukresearchgate.net

Research using human peripheral blood mononuclear cells (PBMCs) has provided detailed findings on this compound's impact on T cell viability and proliferation. Incubation with this compound resulted in a decrease in the frequency of viable CD4+ T cells (annexin V- PI-) accompanied by an increase in apoptotic/dead cells (annexin V+ PI+). researchgate.net A concentration of 10 µg/ml this compound significantly reduced the frequency of viable CD4+ T cells, while a higher concentration (33.3 µg/ml) showed a more pronounced effect on both CD4+ and CD8+ T cells. researchgate.net

| This compound Concentration | CD4+ T cells (Annexin V- PI-) | CD4+ T cells (Annexin V+ PI+) | CD8+ T cells (Annexin V- PI-) | CD8+ T cells (Annexin V+ PI+) |

| Absence of this compound | High | Low | High | Low |

| 10 µg/ml | Decreased | Increased | Minimal change | Minimal change |

| 33.3 µg/ml | Markedly Decreased | Markedly Increased | Markedly Decreased | Increased |

Note: Data is representative and based on observations from flow cytometry analysis of PBMCs. researchgate.net

Furthermore, this compound interferes with the cellular capacity to proliferate upon stimulation with mitogens like phytohemagglutinin (PHA). researchgate.net

Induction of Type I Interferon Response

This compound has been reported to elicit a Type I interferon response. researchgate.netmdpi.comnih.gov Genome-wide transcriptional profiling studies have shown that this compound upregulates a series of genes associated with the Type I interferon pathway. ebi.ac.ukresearchgate.netuni-hamburg.de This induction of Type I interferon-associated genes is considered a novel and interesting mechanism of action for this compound in the context of immune modulation. ebi.ac.ukresearchgate.net This finding excludes the possibility that the induction of Type I interferon-associated genes is solely due to feedback cross-talk by Type II interferon, emphasizing the direct role of this compound. uni-hamburg.de

Modulation of MHC Class II Expression and Presentation

Preclinical investigations indicate that this compound reduces the expression of MHC class II molecules. researchgate.netresearchgate.netmdpi.comnih.gov Studies, including those using genome-wide transcriptional profiling, have shown that this compound decreases the expression of molecules involved in both MHC class II expression and associated processing and presentation. ebi.ac.ukresearchgate.net This downmodulation of MHC class II surface expression has been observed in B cell subsets. uni-hamburg.de In the context of autoimmune diseases like experimental autoimmune encephalomyelitis (EAE), where aberrant MHC class II expression and antigen presentation play a role, this effect of this compound is considered significant for its potential therapeutic application. researchgate.netuni-hamburg.de

Anti-inflammatory Actions (e.g., in granulomatous inflammation)

This compound displays potent anti-inflammatory actions in preclinical models. researchgate.netresearchgate.netmdpi.comnih.gov Its anti-inflammatory effects have been demonstrated in various contexts, including models of granulomatous inflammation. researchgate.netnih.govacs.org

One mechanism contributing to its anti-inflammatory activity is the inhibition of neutrophil-endothelium interaction through L-selectin shedding in human neutrophils, which can prevent neutrophil extravasation to inflamed tissues. researchgate.netresearchgate.netresearchgate.net

In animal models, oral administration of this compound has been shown to diminish inflammation. researchgate.net For example, in the bentonite (B74815) mouse-paw edema model, this compound exhibited a higher anti-inflammatory effect compared to the nonsteroidal anti-inflammatory drug (NSAID) indomethacin. researchgate.net

Furthermore, in a rat model of experimental colitis, oral administration of this compound ameliorated the clinical and histopathologic severity of the inflammatory condition, leading to a significant decrease in mucosal damage and neutrophil infiltration. researchgate.net Colon sections from this compound-treated rats showed a remarkable reduction in ulcer formation, edema, and inflammatory cell infiltration. researchgate.net

This compound has also shown promise in modulating inflammation in parasitic diseases. In studies on schistosomiasis, a disease characterized by granulomatous inflammation, this compound demonstrated anti-inflammatory activity. researchgate.netnih.govacs.org A combination treatment of praziquantel and this compound promoted a significant decrease in granuloma formation and the underlying cellular immune response, including changes in cytokine patterns, suggesting a potential strategy for prophylactic treatment of schistosomiasis. researchgate.net

This compound has also been shown to diminish macrophage pro-inflammatory responses. researchgate.netplos.org Studies using mouse macrophages demonstrated that this compound enhanced the expression of the anti-inflammatory cytokine interleukin-10 (IL-10) induced by lipopolysaccharide. researchgate.net

| Model/Condition | Observed Effect | Key Mechanism(s) Involved | Source |

| Human Neutrophils | Inhibition of neutrophil-endothelium interaction, prevention of extravasation | L-selectin shedding | researchgate.netresearchgate.netresearchgate.net |

| Bentonite Mouse-Paw Edema Model | Diminished inflammation (higher effect than indomethacin) | Not explicitly detailed in snippets for this model | researchgate.net |

| Rat Experimental Colitis Model | Amelioration of severity, decreased mucosal damage and neutrophil infiltration | Reduction in ulcer formation, edema, inflammatory cell infiltration | researchgate.net |

| Schistosomiasis (Granulomatous Inflammation) | Significant decrease in granuloma formation and cellular immune response | Modulation of cytokine patterns | researchgate.netnih.govacs.org |

| Mouse Macrophages | Diminished pro-inflammatory responses | Enhanced IL-10 expression | researchgate.netplos.org |

Structure Activity Relationship Sar and Analog Development

Elucidation of Key Structural Determinants for Biological Activity

Structure-activity relationship studies on ether phospholipids (B1166683) and alkyl phosphocholine (B91661) analogues have provided insights into the key structural features influencing their biological activity. Research indicates that the glycerol (B35011) backbone, present in edelfosine (B1662340), is not strictly essential for tumor avidity; the hydrophobic portion can be simplified to a long-chain alcohol mdpi.com. A critical determinant appears to be the alkyl chain length, with chains containing more than 11 methylene (B1212753) groups generally being important for activity mdpi.com.

The presence of a methoxy (B1213986) group at the sn-2 position of the glycerol backbone in this compound is highly dependent on its antileishmanial activity. A structurally related compound, ET-18-OH (1-O-octadecyl-rac-glycero-3-phosphocholine), which has a hydroxyl group instead of the methoxy group at the C2 position, was found to be unable to kill Leishmania protozoa, similar to findings in cancer cells plos.org. This highlights the significance of the methoxy group for biological activity.

Development and Characterization of this compound Analogues

The insights gained from SAR studies have led to the synthesis and characterization of numerous this compound analogues, aiming to modulate their pharmacological properties, including efficacy, selectivity, and metabolic stability. These analogues often feature modifications to the alkyl chain, the glycerol backbone, or the phosphocholine head group.

Miltefosine (B1683995)

Miltefosine (hexadecylphosphocholine, HePC) is a well-known alkylphospholipid analogue structurally related to this compound wikipedia.orgnih.gov. It lacks the glycerol backbone found in this compound, consisting of an alkyl chain esterified to a phosphobase nih.gov. Initially investigated as an anticancer agent, miltefosine is now primarily used to treat leishmaniasis and free-living amoeba infections nih.govnih.govwikipedia.org. Studies comparing the activity of alkylphospholipid analogues have shown varying effectiveness, with this compound often demonstrating higher potency against certain cancer cell types and Leishmania species compared to miltefosine plos.orgresearchgate.netresearchgate.net. The activity of alkylphosphocholines against Leishmania donovani promastigotes has been shown to be dependent on the alkyl carbon chain length, with a 12-alkyl carbon analogue being more effective than miltefosine (C16) in some studies mdpi.com.

Perifosine (B1684339)

Perifosine (also known as KRX-0401) is another alkyl-phospholipid structurally related to miltefosine and this compound wikipedia.orgspandidos-publications.com. It features a piperidine (B6355638) scaffold replacing the choline (B1196258) moiety of miltefosine, which was explored to potentially improve metabolic stability and gastrointestinal tolerance spandidos-publications.com. Perifosine has been investigated for various cancer indications and is known to interrupt the PI3K/AKT/mTOR pathway by inhibiting AKT wikipedia.orgspandidos-publications.com. While showing promise in early studies, perifosine did not succeed in late-stage clinical trials for certain cancers wikipedia.orgnih.gov. Like other alkylphospholipids, perifosine has been shown to induce selective apoptosis in some cancer cells by recruiting death receptors into lipid rafts wikipedia.orgfrontiersin.org.

Erucylphosphocholine (B233180)

Erucylphosphocholine (ErPC) is an alkylphospholipid analogue that has also been characterized for its antitumor activities nih.gov. It is structurally related to other alkylphospholipids like this compound, miltefosine, and perifosine science.govnih.gov. Studies comparing the effectiveness of different alkylphospholipids have included erucylphosphocholine in their evaluations plos.orgresearchgate.nettandfonline.com.

Enantiomers (e.g., S-CP201 and R-CP201)

The stereochemistry of this compound and its analogues can influence their biological activity. For instance, in studies involving sphingolipid analogues, the enantiomeric configuration has been shown to impact potency. While the specific enantiomers S-CP201 and R-CP201 are not extensively detailed in the provided search results in direct relation to this compound's SAR, research on related lipid analogues highlights that different enantiomers can exhibit varying levels of activity and selectivity researchgate.net. For example, an enantiomer with an opposite stereochemical configuration to natural sphingolipids showed higher potency against Leishmania promastigotes compared to its corresponding enantiomer researchgate.net.

Fluorescent Analogues for Mechanistic Studies

To gain a deeper understanding of this compound's mechanism of action, particularly its interaction with cellular membranes and organelles, fluorescent analogues have been synthesized. The first fluorescent this compound analogue, designed with minimal structural modification to preserve biological activity, was reported to have apoptotic activity comparable to the parent drug mdpi.comacs.orgnih.gov. This analogue selectively labels human cancer cells and accumulates in specific plasma membrane domains acs.orgnih.gov. The development of fluorescent analogues has been instrumental in visualizing the localization of this compound within cells, including its targeting of mitochondria, which is a key aspect of its mechanism of action mdpi.comnih.gov. These tools have helped to show that this compound can induce the redistribution of lipid rafts to mitochondria and that its interaction with mitochondria contributes to mitochondrial dysfunction and apoptosis mdpi.comnih.gov.

Mechanisms of Drug Resistance and Combination Strategies

Cellular Mechanisms of Resistance

Resistance to edelfosine (B1662340) can arise through several cellular adaptations, including alterations in drug transport, apoptosis pathways, and survival responses like autophagy.

Role of Membrane Recycling and Efflux Pumps (e.g., P-glycoprotein)

One significant mechanism of resistance involves the active efflux of this compound from cancer cells, often mediated by ATP-binding cassette (ABC) transporters such as P-glycoprotein (P-gp), also known as ABCB1 nih.govasm.org. P-gp is an energy-dependent pump that can transport a wide range of structurally diverse hydrophobic drugs out of the cell, thereby reducing their intracellular concentration and preventing their cytotoxic activity nih.gov. Studies have shown that cell lines overexpressing P-gp can exhibit cross-resistance to ALPs like this compound asm.org. For instance, a multidrug-resistant Leishmania tropica line overexpressing a P-glycoprotein-like transporter displayed significant cross-resistance to this compound, with a resistance index of 7.1-fold asm.orgnih.gov. Reduced expression of this transporter correlated with a decrease in ALP resistance nih.gov. Furthermore, this compound has been shown to interact with P-gp, potentially influencing its function nih.gov. Research using this compound-loaded lipid nanoparticles has indicated that these nanoparticles can help overcome P-gp-mediated resistance in glioma cells, possibly by increasing drug uptake through endocytosis and by the inhibitory effect of nanoparticle components like Tween® 80 on P-gp function, leading to increased intracellular drug concentrations csic.es.

Apoptosis Pathway Alterations (e.g., Bcl-2/Bcl-xL overexpression, Fas/CD95 deficiency)

This compound is known to induce apoptosis through multiple pathways, including the extrinsic pathway involving the Fas/CD95 death receptor and intrinsic pathways involving mitochondria and the endoplasmic reticulum nih.govdovepress.com. Alterations in these apoptotic pathways can confer resistance to this compound. Overexpression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL can inhibit the mitochondrial apoptotic pathway, thereby protecting cancer cells from this compound-induced cell death. Conversely, deficiencies or alterations in the Fas/CD95 signaling pathway, which is crucial for initiating the extrinsic apoptotic cascade upon ligand binding, can also lead to resistance genecards.org. This compound's interaction with membrane lipid rafts is believed to be involved in recruiting the proapoptotic Fas/CD95 death receptor into these rafts, contributing to AKT inactivation and subsequent apoptosis nih.gov. Therefore, any disruption in Fas/CD95 expression or function can potentially impair this compound's ability to trigger programmed cell death.

Autophagic Survival Response

Autophagy is a cellular process that can play a dual role in cancer, sometimes promoting cell death and at other times acting as a survival mechanism, particularly under stress conditions like chemotherapy amegroups.org. In the context of this compound treatment, autophagy can be triggered as a protective response in cancer cells, allowing them to survive the drug's cytotoxic effects researchgate.netmdpi.com. Studies have shown that this compound treatment can elicit a potent autophagic response in pancreatic cancer stem cells mdpi.com. This autophagic activity appears to be a survival signal, and inhibiting autophagy can potentiate this compound-induced apoptosis in these cells researchgate.netmdpi.com. This suggests that blocking the autophagic survival response could be a strategy to overcome resistance to this compound.

Rational Combination Therapy Approaches

Combining this compound with other therapeutic agents represents a promising strategy to enhance its efficacy, overcome resistance, and potentially reduce the required dose of each drug, thereby minimizing toxicity.

Synergistic Effects with Conventional Chemotherapeutic Agents (e.g., Doxorubicin (B1662922), Gemcitabine, Paclitaxel)

Combining this compound with conventional chemotherapeutic agents has shown synergistic effects in various cancer models aacrjournals.orgnih.govdovepress.com. For instance, studies have demonstrated that this compound can exhibit synergistic therapeutic effects when combined with doxorubicin in osteosarcoma cells nih.govdovepress.comresearchgate.net. This combination has been explored using lipid-polymer hybrid nanoparticles loaded with both doxorubicin and this compound, showing enhanced anticancer efficacy and induction of apoptosis in drug-resistant osteosarcoma cells nih.govdovepress.com. The combination of anticancer drugs acting through multiple pathways can more effectively kill cancer cells compared to single-agent therapy, which often leads to resistance nih.gov. Synergy has also been observed with other conventional agents such as cisplatin, vinblastine, and mitomycin C in vitro aacrjournals.org. While specific detailed research findings on combinations with Gemcitabine and Paclitaxel in the context of this compound were not prominently found in the provided search results, the general principle of synergistic effects with conventional chemotherapy agents suggests potential for such combinations, warranting further research.

Combination with Hormonal Therapies (e.g., Androgen Deprivation)

This compound has been investigated in combination with hormonal therapies, particularly androgen deprivation therapy (ADT) for prostate cancer nih.govnih.govmiami.edu. ADT is a common treatment for advanced prostate cancer, aiming to reduce androgen levels or block androgen receptor (AR) signaling cancer.org. Studies have shown that combining this compound with ADT can significantly decrease prostate cancer cell proliferation and increase apoptosis compared to single-agent treatment or ADT alone nih.govnih.gov. This compound treatment has been found to inhibit the expression of the androgen receptor and increase the expression of activating transcription factor 3 (ATF3), a negative regulator of AR transactivation nih.gov. ATF3 can bind to AR after combined treatment with this compound and ADT, repressing AR transcriptional activity nih.gov. In vivo experiments using prostate cancer models have confirmed the enhanced antitumor effects of the this compound and ADT combination, showing a significant decrease in tumor volume and PSA levels compared to this compound alone nih.gov. These findings suggest that combining this compound with androgen deprivation is a promising strategy for treating prostate cancer patients nih.gov.

Co-administration with Antiparasitic Drugs (e.g., Praziquantel (B144689), Ketoconazole)